molecular formula C₈H₁₀N₄O₄ B1662773 Nifursemizone CAS No. 5579-89-5

Nifursemizone

Cat. No. B1662773
CAS RN: 5579-89-5
M. Wt: 226.19 g/mol
InChI Key: JGPNCLKRECLYTO-BJMVGYQFSA-N
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Description

Nifursemizone is a chemical compound with the molecular formula C8H10N4O4 . It has an average mass of 226.189 Da and a monoisotopic mass of 226.070206 Da . It is also known by other names such as (2E)-1-Ethyl-2-[(5-nitro-2-furyl)methylene]hydrazinecarboxamide .


Molecular Structure Analysis

The molecular structure of Nifursemizone consists of 8 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The InChI key for Nifursemizone is JGPNCLKRECLYTO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Nifursemizone has a density of 1.5±0.1 g/cm3, a boiling point of 378.3±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 182.6±30.7 °C . The index of refraction is 1.614, and it has a molar refractivity of 53.5±0.5 cm3 . It has 8 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Application in Treating Sleeping Sickness

  • Nitrofurazone for Trypanosoma gambiense Sleeping Sickness: Nitrofurazone, a derivative of Nifursemizone, has shown promising results in treating Trypanosoma gambiense sleeping sickness in humans. It is effective against circulating blood trypanosomes and those in cerebrospinal fluid. This drug has been used in various cases, including chronic, drug-resistant cases with severe nervous involvement, either alone or in combination with other trypanocides (Evens, Niemegeers, & Packchanian, 1957).

Repurposing in Various Treatments

  • Derivatisation and Repurposing of Clinical Nitrofuran Drugs: Nifursemizone, as part of the 5-nitrofurans (NFs) group, has been used for over 60 years in treating a wide range of diseases from urinary tract infections to cancer. The drug works through a multi-step process involving activation by azoreduction and nitroreduction. This multi-activity nature allows for the repurposing of these drugs for various treatments. Molecular derivatisation is a strategy used to improve efficacy, lower toxicity, and address pathogen resistance (Zuma, Aucamp, & N'Da, 2019).

Potential in Gene Expression Interference

  • Specific Interference with Gene Expression: Nitrofurans, including Nifursemizone, interfere with gene expression in a specific manner. At low doses, nitrofurans inhibit the expression of certain classes of genes in translation, particularly inducible genes, without affecting transcription. This suggests a possibility of selective translational control and highlights the potential heterogeneity in mRNA molecules and translational machinery (Herrlich & Schweiger, 1976).

Safety And Hazards

The safety information for Nifursemizone is available in its Material Safety Data Sheet (MSDS) . It is recommended to handle Nifursemizone in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

1-ethyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-2-11(8(9)13)10-5-6-3-4-7(16-6)12(14)15/h3-5H,2H2,1H3,(H2,9,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPNCLKRECLYTO-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifursemizone

CAS RN

5579-89-5
Record name NIFURSEMIZONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KN Madhusudhan - International Journal of Microbiology …, 2019 - researchgate.net
The Microsporidian diseases are becoming major constraint for the production of silkworm and honeybees. The diseases are causing considerable yield loss to sericulture and …
Number of citations: 0 www.researchgate.net
C Zhao, H Zhang, X Chen, D Song, K Chen… - Arabian Journal of …, 2023 - Elsevier
With the widespread use of fungicides, some problems have also gradually emerged, such as resistance, toxicity and residues. Therefore, to develop novel antifungal pesticides with …
Number of citations: 0 www.sciencedirect.com
RK Gilpin, LA Pachla - Analytical chemistry, 1997 - ACS Publications
The current review is divided into 11 major sections and covers the time period from November 1994 through November 1996. Although it is an extensive survey of work related to …
Number of citations: 40 pubs.acs.org
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
CS Reddy, C Sridevi, SJ Reddy - Bulletin of …, 1995 - CENTRAL ELECTROCHEM RES …
Number of citations: 1

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